3-(4-Fluorophenyl)-7-(4-hydroxyphenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-7-(4-hydroxyphenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid is a complex organic compound with a unique structure that includes both fluorophenyl and hydroxyphenyl groups
Preparation Methods
The synthesis of 3-(4-Fluorophenyl)-7-(4-hydroxyphenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thieno[3,2-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorinated benzene derivative is introduced.
Addition of the hydroxyphenyl group: This can be accomplished through a coupling reaction, such as a Suzuki or Heck coupling, using a hydroxy-substituted aryl halide.
Final functionalization: The carboxylic acid group is introduced through oxidation or carboxylation reactions.
Industrial production methods may involve optimizing these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
3-(4-Fluorophenyl)-7-(4-hydroxyphenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can undergo coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and coupling catalysts (e.g., palladium catalysts).
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-7-(4-hydroxyphenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl and hydroxyphenyl groups can interact with enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other thieno[3,2-b]pyridine derivatives with different substituents. For example:
3-(4-Chlorophenyl)-7-(4-hydroxyphenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
3-(4-Methylphenyl)-7-(4-hydroxyphenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid: The presence of a methyl group can influence the compound’s lipophilicity and interaction with biological targets.
The uniqueness of 3-(4-Fluorophenyl)-7-(4-hydroxyphenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H14FNO4S |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-7-(4-hydroxyphenyl)-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C20H14FNO4S/c21-12-5-1-11(2-6-12)16-17-18(27-19(16)20(25)26)14(9-15(24)22-17)10-3-7-13(23)8-4-10/h1-8,14,23H,9H2,(H,22,24)(H,25,26) |
InChI Key |
QWAVIGQOYGUMPU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=C(S2)C(=O)O)C3=CC=C(C=C3)F)NC1=O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.